N-(Methyl)mercaptoacetamide

Vue d'ensemble

Description

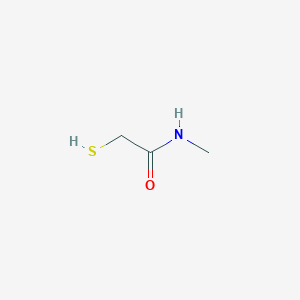

N-(Methyl)mercaptoacetamide is an organic compound with the molecular formula C3H7NOS. It is also known by its synonym N-(Methyl)thioglycolamide. This compound is characterized by the presence of a mercapto group (-SH) and an amide group (-CONH2) attached to a methyl group. It is a clear, colorless liquid with a molecular weight of 105.16 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-(Methyl)mercaptoacetamide can be synthesized through the formal condensation of mercaptoacetic acid and methylamine . The reaction typically involves the use of a mild reducing agent to facilitate the formation of the desired product. The reaction conditions often include maintaining a temperature range of 2-8°C to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of specialized equipment to control reaction conditions such as temperature, pressure, and pH. The compound is then purified through techniques such as distillation or crystallization to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

N-(Methyl)mercaptoacetamide undergoes various chemical reactions, including:

Reduction: It acts as a mild reducing agent, particularly reacting with methionine sulfoxide moieties.

Common Reagents and Conditions

Reducing Agents: Common reducing agents used in reactions with this compound include zinc complexes and other mild reducing agents.

Reaction Conditions: Typical conditions involve maintaining a controlled temperature and pH to ensure the stability and reactivity of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield methionine, while substitution reactions can produce various derivatives depending on the substituents introduced .

Applications De Recherche Scientifique

Antibacterial Activity

N-(Methyl)mercaptoacetamide and its derivatives have shown significant antibacterial activity, particularly against multidrug-resistant bacteria. The compound acts as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance in pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa. Research indicates that derivatives exhibit low micromolar to submicromolar inhibitory activity against clinically relevant MBLs like NDM-1, VIM-1, and IMP-7 .

Table 1: Inhibitory Activity of this compound Derivatives Against MBLs

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Compound 1 | NDM-1 | 0.48 |

| Compound 2 | VIM-1 | 0.65 |

| Compound 3 | IMP-7 | 0.75 |

These compounds have been evaluated in combination with carbapenem antibiotics like imipenem, demonstrating restored antibacterial activity against resistant strains .

Antivirulence Therapy

In addition to their antibacterial properties, this compound derivatives are being explored as antivirulence agents. They inhibit virulence factors such as elastase (LasB) produced by Pseudomonas aeruginosa, which plays a crucial role in the pathogen's ability to invade host tissues and evade immune responses. The inhibitors not only reduce bacterial pathogenicity but also maintain the integrity of host cells during infection .

Table 2: Effects on Pathogenicity and Cell Viability

| Compound | Effect on Pathogenicity | Cell Line | Viability Increase (%) |

|---|---|---|---|

| Compound 1 | Reduced LasB activity | A549 | 80 |

| Compound 2 | Maintained cell integrity | HepG2 | No toxicity |

Therapeutic Potential

The potential therapeutic applications of this compound extend beyond antibacterial uses. Research indicates that these compounds may also serve as histone deacetylase (HDAC) inhibitors, which are relevant in cancer therapy. Inhibitors derived from this class have shown significant effects on histone acetylation and may enhance regulatory T cell suppression in autoimmune diseases .

Table 3: HDAC Inhibition Activity

| Compound | HDAC Target | Activity Level |

|---|---|---|

| Compound A | HDAC6 | Significant |

| Compound B | HDAC8 | Moderate |

Mécanisme D'action

The mechanism of action of N-(Methyl)mercaptoacetamide involves its role as a reducing agent. It reacts with methionine sulfoxide moieties, reducing them to methionine. This reaction is facilitated by the mercapto group, which donates electrons to the sulfoxide group, resulting in the reduction process . The molecular targets and pathways involved include interactions with various proteins and enzymes that contain methionine sulfoxide residues .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-Methyl-N-trimethylsilyl-trifluoroacetamide

- N-Methoxy-N-methyl-2,2,2-trifluoroacetamide

- N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine trihydrochloride

- N-Nitrosomethylphenylamine

- N-Nitrosodimethylamine

Uniqueness

N-(Methyl)mercaptoacetamide is unique due to its specific combination of a mercapto group and an amide group attached to a methyl group. This structure allows it to act as a mild reducing agent, particularly in reactions involving methionine sulfoxide moieties. Its ability to participate in both reduction and substitution reactions makes it versatile for various scientific research applications .

Activité Biologique

N-(Methyl)mercaptoacetamide, also known as 2-mercapto-N-methylacetamide, has garnered attention in the fields of biochemistry and pharmacology due to its diverse biological activities. This compound is primarily recognized for its role as a reducing agent, particularly in interactions with methionine sulfoxide moieties, and its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

- Molecular Formula : C₃H₇NOS

- Molecular Weight : 105.16 g/mol

- Density : 1.19 g/mL at 20 °C

- Boiling Point : 83-85 °C at 0.3 mmHg

This compound acts primarily as a reducing agent. It interacts with methionine sulfoxide, which is crucial in various biological processes, including protein folding and function. The compound's ability to reduce oxidized methionine residues is significant for maintaining protein stability and function under oxidative stress conditions .

Target Interactions

- Methionine Sulfoxide Moieties : The compound preferentially targets these moieties, facilitating their reduction back to methionine.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in the metabolism of organophosphorus compounds, thus preventing the formation of toxic intermediates.

This compound plays a vital role in several biochemical pathways:

- Cell Signaling : It influences cellular processes such as signaling pathways and gene expression related to detoxification.

- Detoxification Pathways : Enhances cellular metabolism and elimination of toxic substances by modulating gene expression involved in detoxification.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of this compound derivatives against metallo-β-lactamases (MBLs), which are critical in antibiotic resistance. The compound has shown promising results in inhibiting bacterial proteases linked to virulence factors in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa:

| Compound | Inhibition Activity | Target |

|---|---|---|

| This compound | Low micromolar range | MBLs (IMP-7, NDM-1) |

| Derivative 2b | 1.3 nM potency | HDAC6 |

| Derivative 1 | Restored imipenem activity | NDM-1 expressing Klebsiella pneumoniae |

These findings suggest that derivatives of this compound could serve as multi-target inhibitors, addressing both bacterial resistance and virulence simultaneously .

Case Studies

- HDAC6 Inhibition : A study synthesized several mercaptoacetamides that demonstrated selective inhibition of HDAC6 with significant effects on tubulin acetylation in neuronal cultures. This suggests potential applications in neurodegenerative diseases .

- Protection Against Oxidative Stress : Research indicates that this compound reduces methionine sulfoxide levels in various biological models, showcasing its protective role against oxidative damage .

- Therapeutic Applications : Due to its ability to enhance T-regulatory cell function and reduce inflammatory responses, compounds related to this compound are being explored for therapeutic use in cancer and autoimmune diseases .

Propriétés

IUPAC Name |

N-methyl-2-sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-4-3(5)2-6/h6H,2H2,1H3,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJNRJYQQPRCLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902428 | |

| Record name | NoName_1671 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20938-74-3 | |

| Record name | N-Methylmercaptoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20938-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-methyl-2-sulfanylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-(methyl)mercaptoacetamide interact with metalloproteins, and what are the potential downstream effects?

A1: this compound (also known as N-methyl-2-sulfanylacetamide) can interact with metalloproteins containing zinc ions, such as matrix metalloproteinases (MMPs). Research suggests that this compound can bind to the zinc ion in a monodentate fashion, meaning through the sulfur atom only. [] This binding interaction can inhibit the activity of MMPs. [] MMPs are involved in various physiological processes, including tissue remodeling and inflammation. Inhibiting these enzymes could have therapeutic potential for conditions like cancer and arthritis.

Q2: Can you provide details about the structural characterization of this compound, including its molecular formula, weight, and any relevant spectroscopic data?

A2: While the provided research articles don't explicitly state the molecular formula and weight of this compound, they offer insights into its structure and reactivity. Based on its chemical name, we can deduce its molecular formula to be C3H7NOS and its molecular weight to be 105.17 g/mol. The research by Lo et al. [] utilizes electrospray ionization mass spectrometry (ESI-MS) to analyze the reaction of this compound with a lanthionine-containing mutacin peptide. The mass increase observed in the reaction products confirms the addition of one or two this compound molecules to the peptide, indicating the presence of reactive alpha,beta-unsaturated amino acids in the peptide structure. []

Q3: What is the application of this compound in material science?

A3: this compound plays a role in synthesizing nanomaterials. It can act as a sulfur source and a capping agent during the preparation of metal oxide nanocrystals. [] The presence of sulfur and amide groups in its structure allows it to interact with the surface of growing nanocrystals, influencing their size, morphology, and potentially their properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.